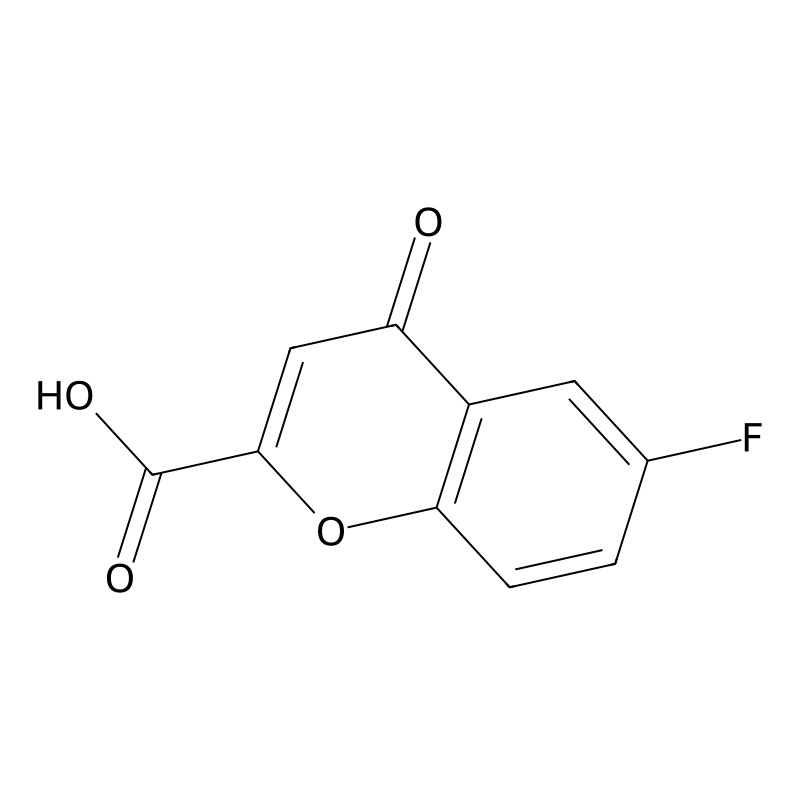

6-Fluorochromone-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Matrix-Assisted Laser Desorption Ionization (MALDI) Matrix:

One application of 6-Fluorochromone-2-carboxylic acid in scientific research is its use as a matrix-assisted laser desorption ionization (MALDI) matrix. MALDI is a soft ionization technique used in mass spectrometry for the analysis of biomolecules. It works by mixing the analyte (the molecule you want to identify) with a matrix, which is then irradiated with a laser pulse. This causes the matrix to desorb and ionize, and in the process, it also ionizes the analyte molecules.

6-Fluorochromone-2-carboxylic acid has been shown to be an effective MALDI matrix for the analysis of a variety of biomolecules, including peptides, proteins, and lipids. For example, a study published in the journal Analytical Chemistry found that 6-Fluorochromone-2-carboxylic acid was an effective matrix for the analysis of areca alkaloids in human plasma []. Areca alkaloids are a group of compounds found in betel nut, which is a popular stimulant in many parts of Asia. The study found that 6-Fluorochromone-2-carboxylic acid produced good sensitivity and signal-to-noise ratios for all of the areca alkaloids that were analyzed.

Additional potential applications:

While its use as a MALDI matrix is the most established application in scientific research, 6-Fluorochromone-2-carboxylic acid may also have other potential applications due to its unique properties. These potential applications are yet to be fully explored, but they could include its use as:

- A building block for the synthesis of new drugs or other bioactive molecules.

- A probe for studying biological processes.

6-Fluorochromone-2-carboxylic acid is a synthetic organic compound characterized by its unique chromone structure, which includes a fluorine atom at the sixth position and a carboxylic acid group at the second position. This compound is represented by the molecular formula and has a molecular weight of approximately 196.18 g/mol. The presence of the fluorine atom enhances its biological activity and reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under specific conditions, the carboxylic acid group can be removed, leading to the formation of a corresponding hydrocarbon.

- Reduction: The compound can be reduced to yield various derivatives, influencing its biological properties.

The compound's reactivity is largely attributed to the electron-withdrawing nature of the fluorine atom and the acidity of the carboxylic group, which can facilitate nucleophilic attacks.

Research indicates that 6-Fluorochromone-2-carboxylic acid exhibits significant biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Activity: Preliminary studies suggest potential cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms and efficacy.

Several synthesis routes have been developed for 6-Fluorochromone-2-carboxylic acid:

- Condensation Reactions: The synthesis often begins with the condensation of appropriate aromatic aldehydes with malonic acid derivatives in the presence of a base.

- Fluorination: The introduction of fluorine can be achieved through electrophilic fluorination methods or by using fluorinating agents such as N-fluorobenzenesulfonimide.

- Cyclization: Subsequent cyclization reactions lead to the formation of the chromone structure.

The detailed synthetic route involves multiple steps, including purification processes such as recrystallization or chromatography to obtain high purity yields .

6-Fluorochromone-2-carboxylic acid finds applications in various fields:

- Pharmaceutical Development: It serves as a lead compound for developing new antimicrobial and anti-inflammatory drugs.

- Chemical Research: Its unique structure makes it a valuable intermediate in organic synthesis and material science.

- Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological activity against pathogens.

Studies exploring the interactions of 6-Fluorochromone-2-carboxylic acid with biological macromolecules indicate that it may bind effectively to certain enzymes or receptors, influencing their activity. This binding affinity is crucial for understanding its mechanism of action and potential therapeutic applications. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 6-Fluorochromone-2-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Chlorochromone-2-carboxylic acid | C10H7ClO3 | Contains chlorine instead of fluorine |

| 4-Hydroxychromone | C9H8O3 | Lacks fluorine; has hydroxyl group |

| 7-Methoxychromone | C10H10O3 | Contains methoxy group at position 7 |

Uniqueness

6-Fluorochromone-2-carboxylic acid is unique due to its specific fluorine substitution, which significantly alters its electronic properties compared to similar compounds. This modification can enhance its biological activity and reactivity, making it a distinct candidate for further research in medicinal chemistry.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant